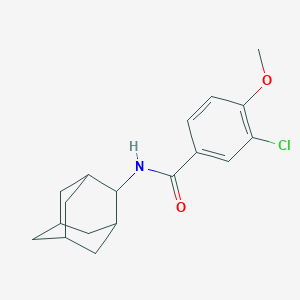![molecular formula C22H18ClN3O3S B278514 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide](/img/structure/B278514.png)
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide, also known as PHA-767491, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a member of the benzamide class of inhibitors, which target kinases involved in cell proliferation and survival pathways.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurological disorders. It has been shown to inhibit several kinases, including CHK1, CDK1, and CDK2, which are involved in cell cycle progression and DNA damage response. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Mecanismo De Acción
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide exerts its effects by inhibiting the activity of several kinases involved in cell cycle progression and DNA damage response. CHK1 is a key target of this compound, and its inhibition leads to the accumulation of DNA damage and cell death in cancer cells. CDK1 and CDK2 are also inhibited by 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide, which leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of DNA damage response pathways. This compound has also been shown to have anti-inflammatory effects and to protect against neuronal damage in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide is its specificity for kinases involved in cell cycle progression and DNA damage response. This makes it a valuable tool for studying these pathways in vitro and in vivo. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of CHK1, CDK1, and CDK2. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide. Finally, there is a need for more studies to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide involves several steps, including the reaction of 3-aminophenol with phenoxyacetyl isothiocyanate to form the intermediate 3-(phenoxyacetyl)amino-phenyl isothiocyanate. This intermediate is then reacted with 2-chlorobenzoyl chloride to yield 2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide. The overall yield of this synthesis method is around 25%.
Propiedades
Nombre del producto |
2-chloro-N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)benzamide |
|---|---|
Fórmula molecular |
C22H18ClN3O3S |
Peso molecular |
439.9 g/mol |
Nombre IUPAC |
2-chloro-N-[3-[(2-phenoxyacetyl)carbamothioylamino]phenyl]benzamide |
InChI |
InChI=1S/C22H18ClN3O3S/c23-19-12-5-4-11-18(19)21(28)24-15-7-6-8-16(13-15)25-22(30)26-20(27)14-29-17-9-2-1-3-10-17/h1-13H,14H2,(H,24,28)(H2,25,26,27,30) |
Clave InChI |
ZJHJVTUFJGPZOZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278432.png)
![N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B278436.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278438.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B278440.png)
![3-bromo-4-ethoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278441.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B278442.png)
![N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278443.png)

![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278451.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-diethoxybenzamide](/img/structure/B278452.png)
![3,5-dimethoxy-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B278454.png)
![N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide](/img/structure/B278456.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B278457.png)
![N-[5-(butanoylamino)-2-chlorophenyl]pentanamide](/img/structure/B278458.png)